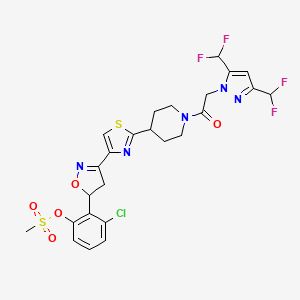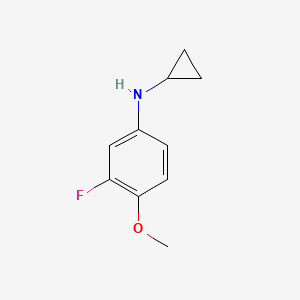
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a piperazine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine. This intermediate is then reacted with piperazine to yield 1-(3-Nitro-pyridin-2-yl)-piperazine. The final step involves the carboxylation of the piperazine ring to form the carboxylic acid derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. These methods may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-(3-Nitro-pyridin-2-yl)-piperazine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
5-(piperazin-1-yl)pyridin-2-aMine: Contains a piperazine ring attached to a pyridine ring but lacks the nitro and carboxylic acid groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13ClN4O4 |
|---|---|
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
1-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12N4O4.ClH/c15-10(16)8-6-11-4-5-13(8)9-7(14(17)18)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,15,16);1H |
InChI-Schlüssel |
XNLCAYZUVHRQFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


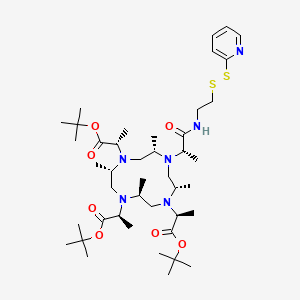

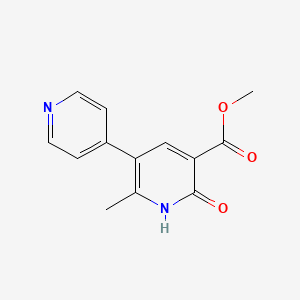
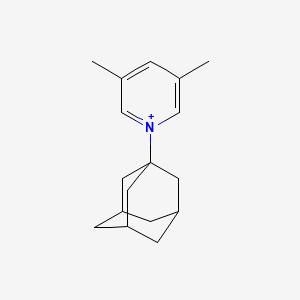

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
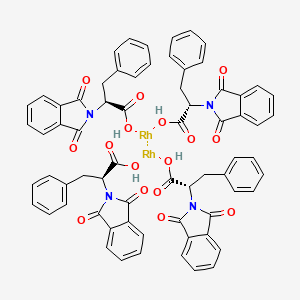

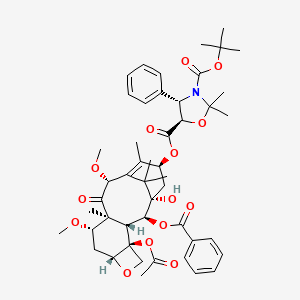
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
